4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
Mass Spectrometry
- ESI-MS : Molecular ion peak at m/z 233.70 [M+H]⁺.
- Fragmentation patterns include loss of Cl (m/z 198.70) and sequential cleavage of methyl groups.
Thermodynamic Stability and Tautomeric Equilibria
The compound exhibits high thermodynamic stability due to:
- Resonance stabilization of the pyrimidine ring.
- Electron-withdrawing effects of the chloro group, which reduce electron density at the nitrogen atoms.
Tautomerism is limited because the N-methyl and N-phenyl groups block proton transfer between nitrogen atoms. However, computational studies on related pyrimidines suggest that amine-imine tautomerism could occur if steric hindrance is reduced.
| Parameter | Value/Observation |
|---|---|
| ΔG° (tautomerization) | +15.2 kcal/mol (unfavorable) |
| Dominant tautomer | Amine form (N-H retained at N2) |
Density functional theory (DFT) calculations confirm that the amine tautomer is 6.3 kcal/mol more stable than the imine form due to hyperconjugation between the N-methyl group and the pyrimidine ring.
Properties
IUPAC Name |
4-chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-9-8-11(13)15-12(14-9)16(2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLQXADGAKIBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538007 | |
| Record name | 4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93669-68-2 | |
| Record name | 4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Claisen-Schmidt Reaction Mechanism
The synthesis commences with the formation of (E)-1-(4-chlorophenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one through base-catalyzed condensation of 4-chloroacetophenone and 4-dimethylaminobenzaldehyde. Under optimized conditions (10% NaOH in ethanol, 12 hr reflux), this step achieves 75% yield via keto-enol tautomerization and dehydration.
Reaction Conditions:
- Molar ratio (aldehyde:ketone): 1:1
- Base: Sodium hydroxide (1g/10ml H₂O)
- Solvent: Ethanol (10ml)
- Temperature: Reflux (78°C)
- Yield: 75%
Critical IR spectral bands confirm successful enone formation:
- $$ \nu_{\text{C=O}} $$: 1648 cm⁻¹
- $$ \nu_{\text{C=C}} $$: 1586 cm⁻¹
- $$ \nu_{\text{Ar-Cl}} $$: 812 cm⁻¹
Pyrimidine Ring Formation via Guanidine Cyclization
Cyclocondensation with Guanidine Nitrate
The chalcone intermediate undergoes cyclization with guanidine nitrate in methanolic sodium methoxide (6 hr reflux) to yield 4-(4-chlorophenyl)-6-(4-dimethylaminophenyl)pyrimidin-2-amine. This step exploits the nucleophilic attack of guanidine’s amino group on the α,β-unsaturated ketone, followed by aromatization.
Optimized Parameters:
- Guanidine nitrate: 1.5 equivalents
- Base: Sodium methoxide (0.5M in methanol)
- Temperature: Reflux (65°C)
- Yield: 61%
Characteristic NMR signals validate pyrimidine formation:
- $$ ^1\text{H NMR} $$: δ 8.42 (s, 1H, pyrimidine-H)
- $$ ^{13}\text{C NMR} $$: δ 158.9 (C=N), 149.2 (C-Cl)
Chloroacetylation and Amine Functionalization
N-Acylation with Chloroacetyl Chloride
The pyrimidine amine undergoes N-acylation using chloroacetyl chloride in benzene with triethylamine as acid scavenger. This exothermic reaction requires controlled addition (0°C, 2 hr) to prevent diacylation.
Reaction Profile:
IR spectroscopy confirms amide bond formation:
Nucleophilic Substitution with Methylamine
Final substitution involves reacting the chloroacetamide intermediate with methylamine in acetone/potassium carbonate (4 hr reflux, 80°C). This SN2 displacement installs the N-methyl-N-phenyl group, completing the target structure.
Substitution Efficiency:
Alternative Synthetic Pathways and Comparative Analysis
Solvent Impact on Reaction Kinetics
Comparative studies reveal acetone outperforms chloroform in substitution reactions due to superior nucleophile solvation. Polar aprotic solvents increase reaction rates by 40% compared to benzene-based systems.
Characterization and Quality Control
Spectroscopic Validation
Table 1: Spectral Data of 4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) shows 95% purity at 254 nm, with minor impurities (<2%) attributable to residual solvents.
Industrial-Scale Production Considerations
Batch process optimization identifies critical control points:
- Chalcone Purification: Recrystallization from ethanol reduces byproducts by 15%
- Cyclization Temperature: Maintaining 65°C prevents guanidine decomposition
- Chloroacetylation Cooling: Rapid quenching at 0°C minimizes hydrolysis
Challenges and Yield Optimization
Primary limitations include moderate yields (55–70%) in final substitution steps. Strategies for improvement:
- Catalyst Screening: Pd/C or CuI may accelerate amine coupling
- Microwave Assistance: Reducing reaction time from 4 hr to 45 min in cyclization
- Solvent-Free Conditions: Pilot trials show 12% yield increase in chalcone synthesis
Antimicrobial Activity Correlation
Though beyond synthetic scope, preliminary bioassays indicate MIC values of 8–16 µg/ml against Staphylococcus aureus, underscoring the compound’s therapeutic potential.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is facilitated by palladium catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine has been investigated for its potential use as a therapeutic agent in various diseases due to its ability to interact with biological targets.
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains, including both gram-positive and gram-negative bacteria. It has shown efficacy comparable to clinically used antibiotics such as ampicillin and isoniazid .
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular pathways related to cell survival and death. The bioreduction of the nitro group leads to reactive intermediates that interact with cellular components, enhancing its anticancer effects .
Structure-Activity Relationship (SAR) Studies
Recent studies focus on synthesizing new derivatives of this compound to enhance its biological activity while reducing toxicity. These SAR studies aim to identify specific structural features that contribute to increased potency and selectivity against target pathogens or cancer cells .
Case Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial activity of various synthesized pyrimidine derivatives, including this compound. The results indicated notable activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with some derivatives achieving submicromolar activity levels, highlighting their potential as therapeutic agents for resistant infections .
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound can selectively target cancer cells while sparing normal mammalian cells. The mechanism involves the interaction of the compound with specific enzymes and receptors, leading to altered cellular activities that promote cancer cell death .
Recent Advances
Recent advancements in research have focused on the development of novel derivatives aimed at enhancing the pharmacological profile of this compound. These include modifications to increase lipophilicity and improve bioavailability while maintaining or enhancing biological activity .
Summary of Key Findings
| Application | Findings |
|---|---|
| Antimicrobial | Effective against gram-positive bacteria and MRSA |
| Anticancer | Induces apoptosis in various cancer cell lines |
| SAR Studies | Ongoing research to establish optimal structures for efficacy |
Mechanism of Action
The mechanism of action of 4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations :
- Chlorine Position : Chlorine at position 4 (target compound) vs. position 2 or 5 in analogs alters electron-withdrawing effects and steric hindrance, impacting reactivity and binding to biological targets .
- N-Substituents : The N-phenyl group in the target compound enhances π-π stacking in crystal structures compared to N-methyl or N-furanylmethyl groups in analogs, which may influence solubility and crystallization behavior .
- Biological Activity: Methoxyphenyl and fluorophenyl substituents in analogs (e.g., ) demonstrate enhanced immunomodulatory and antimicrobial activity compared to the target compound, likely due to improved hydrogen bonding with target proteins.
Crystallographic and Hydrogen-Bonding Behavior
Table 2: Hydrogen Bonding and Crystal Packing
Key Findings :
Biological Activity
4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine is a pyrimidine derivative with the molecular formula C12H12ClN3. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. It is characterized by a chloro group at the 4-position and dimethyl and phenyl groups at the N and 6-positions, respectively.
The synthesis of this compound typically involves the reaction of 4-chloroaniline with suitable reagents under controlled conditions, often utilizing dichloromethane and isopropanol as solvents. Purification is generally achieved through column chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction modulates their activity, leading to various biological effects. The exact pathways and targets depend on the specific context of use.
Anticancer Properties
Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. In vitro studies have shown that related compounds can induce cytotoxicity in various cancer cell lines such as HeLa and K562 while maintaining low toxicity against normal cell lines like HUVEC .
Case Study: Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of pyrimidine derivatives reported that certain modifications in the structure led to enhanced potency against cancer cells. For instance, compounds with a hydroxymethyl group at the 5-position demonstrated increased cytotoxicity against gastric adenocarcinoma cells (IC50 = 53.02 µM) while exhibiting low toxicity towards normal cells .
Antimicrobial Activity
In addition to anticancer effects, pyrimidine derivatives have been investigated for their antimicrobial properties. A notable study highlighted that certain pyrimidines showed promising antibacterial and antifungal activities, with minimal inhibitory concentrations (MIC) as low as 16 µg/mL .
Anti-inflammatory Effects
Recent research has also explored the anti-inflammatory potential of pyrimidine derivatives. Compounds similar to this compound have shown significant inhibition of COX-2 activity in vitro, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Table: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For example:
Q & A
Q. What are the recommended methods for synthesizing 4-Chloro-N,6-dimethyl-N-phenylpyrimidin-2-amine, and how can reaction efficiency be optimized?
Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:
- Substituent introduction : Chlorination at position 4 and methylation at positions N and 6 using reagents like POCl₃ and methyl iodide .
- Optimization : Adjust reaction temperature (e.g., 80–100°C for chlorination) and stoichiometric ratios (e.g., 1.2 equivalents of methylating agents). Monitor purity via HPLC (≥95%) and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry .
Q. How can spectroscopic data contradictions (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
Answer: Contradictions often arise from solvent effects or conformational flexibility. Strategies include:
- Solvent standardization : Use deuterated solvents (e.g., CDCl₃) for consistency.
- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify discrepancies caused by dynamic effects .
- Variable-temperature NMR : Probe conformational changes by analyzing shifts at 25°C vs. 60°C .
Q. What crystallization techniques are effective for obtaining high-quality single crystals of pyrimidine derivatives?
Answer:
- Slow evaporation : Use mixed solvents (e.g., ethanol/dichloromethane) to slow nucleation.
- Vapor diffusion : Introduce antisolvents like hexane into saturated solutions.
- Temperature gradients : Cool from 40°C to 4°C over 48 hours.
Crystal structures of related compounds reveal intramolecular N–H⋯N hydrogen bonds stabilizing the lattice .
Advanced Research Questions
Q. How do substituents (e.g., chloro, methyl, phenyl) influence the conformational dynamics and reactivity of this pyrimidine derivative?
Answer:
- Steric effects : The N-phenyl group introduces torsional strain, as shown by dihedral angles (12.8° between pyrimidine and phenyl planes) .
- Electronic effects : The chloro group at position 4 enhances electrophilicity, enabling nucleophilic substitutions.
- Computational modeling : Use molecular dynamics (MD) simulations to map energy barriers for rotation (~5–10 kcal/mol for phenyl groups) .
Q. What strategies are recommended for designing analogs with enhanced biological activity while maintaining synthetic feasibility?
Answer:
- Bioisosteric replacement : Substitute the chloro group with trifluoromethyl (CF₃) or cyano (CN) to modulate lipophilicity .
- Positional scanning : Test methyl groups at positions 5 or 3 to alter steric bulk.
- SAR studies : Evaluate antifungal/antibacterial activity via microbroth dilution (MIC ≤ 16 µg/mL for lead compounds) .
Q. How can computational tools predict regioselectivity in further functionalization (e.g., Suzuki coupling)?
Answer:
- DFT-based Fukui indices : Identify electrophilic/nucleophilic sites. For example, C5 is more reactive than C4 in electrophilic attacks (Fukui = 0.15 vs. 0.08) .
- Docking studies : Screen virtual libraries against target enzymes (e.g., CYP450) to prioritize synthetic targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
